4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline)
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Overview
Description
4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound is characterized by the presence of a furan ring linked to two N,N-dimethylaniline groups through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) typically involves the reaction of 2-furaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified through recrystallization or distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Tetrahydrofuran derivatives.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of dyes and pigments.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its furan ring and dimethylaniline groups allow it to participate in electron transfer reactions, making it a valuable tool in redox chemistry.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the furan ring.
4,4’-Bis(dimethylamino)benzophenone: Contains a benzophenone group instead of a furan ring.
Uniqueness
4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. This makes it more versatile in various applications compared to its analogs.
Properties
CAS No. |
57751-98-1 |
---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(furan-2-yl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H24N2O/c1-22(2)18-11-7-16(8-12-18)21(20-6-5-15-24-20)17-9-13-19(14-10-17)23(3)4/h5-15,21H,1-4H3 |
InChI Key |
RFNXXUAWWBQHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CO3 |
Origin of Product |
United States |
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